Mazokalim

Descripción

Contextualization within Advanced Chemical and Biological Sciences

In advanced chemical and biological sciences, Mazokalim is positioned as a compound with the capacity to modulate ion channel function, a critical aspect of cellular excitability and signal transduction. Its classification as a potassium channel opener, specifically an activator of ATP-sensitive potassium (K_ATP) channels, underscores its relevance in understanding and manipulating cellular metabolic states linked to electrical activity. mims.comontosight.aimdpi.comnih.gov K_ATP channels, found in various tissues including cardiac muscle, smooth muscle, and the pancreas, play a pivotal role in coupling cellular metabolism to membrane excitability. mdpi.comnih.govmdpi.com By influencing these channels, this compound offers a chemical tool for probing fundamental biological processes and holds promise for therapeutic applications. mims.comontosight.aimdpi.com Beyond its established role in ion channel modulation, recent in silico drug screening has revealed a novel potential for this compound as a competitive inhibitor of Methylenetetrahydrofolate reductase (MTHFR), an enzyme central to one-carbon metabolism and cancer cell proliferation. ieu.edu.tr This dual functionality positions this compound at the intersection of ion channel biology and metabolic enzymology, expanding its scientific scope.

Historical Trajectories and Evolving Research Paradigms for this compound

The historical trajectory of this compound research is intertwined with the broader exploration of potassium channel modulators. K_ATP channels were first identified in cardiac muscle cells in the early 1980s, and their role as targets for vasodilatory drugs has been studied for decades. mdpi.com this compound, known by its research code UK-143220, has been investigated as a potassium channel opener, particularly for its cardiovascular effects. mims.comontosight.ai Its mention in patent applications as early as 2005 further indicates its established presence in pharmacological research. googleapis.com

The evolving research paradigm for this compound demonstrates a shift from a primary focus on its cardiovascular applications to a broader exploration of its molecular interactions. The recent identification of this compound as a potential MTHFR inhibitor through computational drug screening represents a significant evolution, suggesting that compounds initially studied for one biological target may possess unforeseen activities relevant to other pathways, such as cancer biology. ieu.edu.tr This highlights a contemporary trend in chemical biology towards repurposing existing compounds and utilizing advanced computational methods to uncover new therapeutic avenues.

Fundamental Academic Significance and Research Gaps for this compound

This compound's academic significance stems from its ability to selectively activate K_ATP channels, providing insights into their physiological roles in vascular tone regulation and cellular protection against ischemic damage. mims.comontosight.ainih.gov Its mechanism of inducing vasodilation without significantly affecting heart rate or myocardial contractility makes it a valuable compound for studying selective cardiovascular interventions. mims.comontosight.ai

A notable research gap, now being addressed, was the absence of reported competitive inhibitors for the MTHFR enzyme. ieu.edu.tr The discovery of this compound as a potential candidate to fill this gap opens new avenues for understanding MTHFR's role in disease and for developing novel therapeutic strategies, particularly in oncology. ieu.edu.tr Further research is needed to validate these in silico findings through in vitro and in vivo studies, and to elucidate the precise binding mechanisms and functional consequences of this compound's interaction with MTHFR. Similarly, while its K_ATP channel opener activity is well-documented, ongoing research aims to develop more selective openers for specific tissues or conditions, indicating a continuous refinement of understanding and application. nih.gov

Structural Overview of Current Research Trajectories for this compound

Current research trajectories for this compound are primarily bifurcated into two significant areas:

Cardiovascular System Modulation via K_ATP Channel Opening: This trajectory focuses on this compound's established role as an ATP-sensitive potassium channel opener. By facilitating the outward flow of potassium ions, this compound induces hyperpolarization of smooth muscle cell membranes, which in turn reduces the opening of voltage-gated calcium channels and decreases intracellular calcium levels. mims.comontosight.ai This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure, making it relevant for conditions like hypertension and angina. mims.comontosight.ai Its potential to improve myocardial blood flow and reduce cardiac workload also suggests a role in protecting against ischemic damage. mims.comontosight.ai

Enzyme Inhibition of Methylenetetrahydrofolate Reductase (MTHFR): This emerging trajectory, identified through in silico drug screening, positions this compound as a potential competitive inhibitor of MTHFR. ieu.edu.tr MTHFR is a crucial enzyme in the folate and one-carbon metabolism pathways, which are vital for processes like DNA synthesis and cell proliferation. ieu.edu.trnih.govoatext.com Inhibition of MTHFR has been explored as a strategy for cancer treatment, as MTHFR knockdown has shown inhibitory effects on various cancer cell types. ieu.edu.tr The in silico study screened a large library of compounds and identified this compound, alongside other known drugs, as having potential binding affinity to the catalytic pocket of MTHFR. ieu.edu.tr

The dual nature of these research trajectories underscores this compound's versatility and its potential as a lead compound for further investigation in diverse biological contexts.

Detailed Research Findings

Recent in silico investigations have explored this compound's potential as a competitive inhibitor of Methylenetetrahydrofolate reductase (MTHFR). In a study screening 30470 molecules, this compound was identified as a candidate, with binding scores suggesting its interaction with the MTHFR enzyme. ieu.edu.trnih.gov The study also highlighted other potential inhibitors, including Vilanterol, Selexipag, and Ramipril Diketopiperazine. ieu.edu.tr Molecular dynamics simulations and MM-PBSA calculations further indicated specific amino acids (between 285-290) as critical for ligand binding within the MTHFR catalytic domain. ieu.edu.tr

The following table summarizes the binding scores for this compound and other identified potential MTHFR inhibitors from the in silico screening, as reported in the relevant research. nih.gov

Table 1: In Silico Binding Scores for Potential MTHFR Inhibitors

| Compound | Binding Score 1 | Binding Score 2 |

| This compound | 11.9 | 11.3 |

| Selexipag | 11.8 | 13.8 |

| Rivenprost | 11.5 | 12.0 |

| Manzamine A | 11.5 | 11.0 |

| Dabigatran Ethyl Ester | 11.4 | 11.7 |

| Vilanterol | (Highlighted as strongest candidate, specific numerical values not listed in snippet for direct comparison) | (Highlighted as strongest candidate) |

| Ramipril Diketopiperazine | (Identified as potential inhibitor, specific numerical values not listed in snippet for direct comparison) | (Identified as potential inhibitor) |

Propiedades

IUPAC Name |

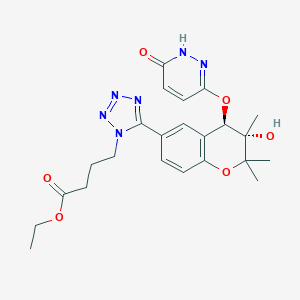

ethyl 4-[5-[(3S,4R)-3-hydroxy-2,2,3-trimethyl-4-[(6-oxo-1H-pyridazin-3-yl)oxy]-4H-chromen-6-yl]tetrazol-1-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O6/c1-5-33-19(31)7-6-12-29-21(26-27-28-29)14-8-9-16-15(13-14)20(23(4,32)22(2,3)35-16)34-18-11-10-17(30)24-25-18/h8-11,13,20,32H,5-7,12H2,1-4H3,(H,24,30)/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVZVDTGJSEMC-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=NN=N1)C2=CC3=C(C=C2)OC(C(C3OC4=NNC(=O)C=C4)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1C(=NN=N1)C2=CC3=C(C=C2)OC([C@@]([C@@H]3OC4=NNC(=O)C=C4)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167720 | |

| Record name | Mazokalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164178-54-5 | |

| Record name | Mazokalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazokalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZOKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3N608EC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Mazokalim

Established Organic Synthesis Routes to Mazokalim and its Congeners

Detailed, publicly available established organic synthesis routes specifically for this compound are not extensively documented in the readily accessible scientific literature or patents. While this compound is listed by chemical suppliers and in various patent documents as a compound that can be prepared or used, the precise multi-step synthetic pathways for its core structure are not broadly disclosed in the provided search results. Current time information in Dumfries and Galloway, GB.google.comrsc.orggoogle.comgoogle.comepo.orggoogle.comrsc.org

However, the synthesis of complex organic molecules like this compound, which contains multiple heterocyclic rings and stereocenters, typically involves a combination of advanced organic reactions. General strategies for constructing such intricate architectures often include:

Heterocyclic Ring Formation: The chromene, tetrazole, and pyridazinone rings within this compound's structure would likely be constructed through well-established heterocyclic synthesis methodologies. This could involve cyclization reactions, condensation reactions, or multi-component reactions designed to form the specific ring systems.

Coupling Reactions: Carbon-carbon and carbon-heteroatom coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings) are frequently employed to assemble complex molecular frameworks from smaller, more readily available building blocks. beilstein-journals.org

Stereoselective Synthesis: Given that this compound possesses defined stereocenters googleapis.com, its synthesis would necessitate stereoselective or stereospecific reactions to control the absolute configuration of these centers. This might involve the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to achieve the desired enantiomer or diastereomer.

Functional Group Interconversions: Various functional group transformations would be required throughout the synthesis to introduce or modify substituents, protect sensitive groups, and enable subsequent reactions. gla.ac.ukmdpi.comnih.gov

The absence of specific published routes for this compound suggests that its synthesis may involve proprietary methods developed by its originator, Pfizer. googleapis.com

Innovative Synthetic Design for Advanced this compound Derivatives

The development of advanced derivatives of active pharmaceutical ingredients like this compound is a crucial aspect of drug discovery, aiming to enhance properties such as solubility, bioavailability, targeting, and stability.

Rational Design and Synthesis of Prodrug Systems Involving this compound

Prodrugs are pharmacologically inactive compounds that undergo biotransformation in vivo to release the active drug. wikipedia.org This strategy is widely employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor absorption, rapid metabolism, or lack of target specificity. wikipedia.orgnih.gov this compound, with its hydroxyl, ester, tetrazole, and pyridazinone functionalities, presents multiple potential sites for prodrug derivatization. Current time information in Dumfries and Galloway, GB.googleapis.com While this compound is mentioned in lists of compounds that can be part of prodrug systems google.comgoogle.comgoogle.comepo.orggoogle.combeilstein-journals.orgmysciencework.com, specific details of this compound-specific prodrug structures or their synthesis are not provided in the search results.

The core of prodrug design lies in the strategic placement of temporary linkages that can be cleaved under specific physiological conditions to release the active drug. Common temporary linkages include:

Ester linkages: These are frequently used for drugs containing hydroxyl or carboxylic acid groups and can be cleaved by esterases. google.comsyndevrx.com

Amide linkages: While generally more stable than esters, amides can be designed for enzymatic cleavage by proteases or amidases, or for pH-sensitive hydrolysis. syndevrx.com

Carbamate linkages: These can be formed with amine or hydroxyl groups and often undergo enzymatic hydrolysis. google.com

Activating groups are chemical moieties that facilitate the cleavage of the temporary linkage, often in response to specific stimuli such as enzymatic activity, pH changes, or redox potential. For instance, a structural motif recognized by an endogenous enzyme can be incorporated to enable targeted release. google.com

Cascade release mechanisms involve a multi-step activation process where the initial cleavage of a temporary linkage triggers a subsequent, often spontaneous, chemical reaction that ultimately liberates the active drug. google.com This approach can provide enhanced control over drug release kinetics and improve targeting specificity by requiring multiple conditions or enzymatic activities for full activation. For a complex molecule like this compound, a cascade release mechanism could involve an initial enzymatic cleavage, followed by an intramolecular cyclization or elimination reaction that unmasks the active compound. Such designs aim to minimize premature drug release and maximize drug concentration at the intended site of action.

Engineering of Temporary Linkages and Activating Groups

Polymer-Based Conjugation Approaches for this compound Functionalization

Polymer-drug conjugates involve covalently attaching a drug to a polymeric carrier. This strategy offers several advantages, including improved aqueous solubility, prolonged circulation half-life, reduced systemic toxicity, and enhanced accumulation at target sites via the enhanced permeability and retention (EPR) effect or active targeting. ui.ac.idgoogle.commdpi.comsyndevrx.com this compound has been mentioned in patents related to biodegradable hydrogels and polymer conjugates googleapis.comepo.orggoogleapis.com, indicating its potential for such applications, but specific details of this compound-polymer conjugates are not provided in the search results.

Common approaches for polymer-based functionalization include:

Direct Conjugation: The drug is directly linked to the polymer backbone via a cleavable or non-cleavable bond. This requires the drug to possess suitable functional groups (e.g., hydroxyl, amine, carboxylic acid) for attachment. mdpi.com

Linker-Mediated Conjugation: A cleavable linker is introduced between the drug and the polymer. These linkers are designed to be stable in circulation but undergo cleavage at the target site (e.g., by enzymes, pH changes, or reduction). mdpi.comsyndevrx.com

Biocompatible Polymers: Polymers such as poly(ethylene glycol) (PEG) and N-(2-hydroxypropyl) methacrylamide (HPMA) are frequently used as carriers due to their biocompatibility, water solubility, and ability to extend circulation time. google.comnih.gov

The design of polymer conjugates for this compound would involve identifying appropriate functional groups on the this compound structure for attachment and selecting a polymer and linker system that optimizes its pharmacokinetic and pharmacodynamic properties.

Chemoenzymatic and Bio-Inspired Synthetic Transformations for this compound

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic catalysis with the versatility of traditional chemical transformations. This approach offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, reduced waste, and the ability to access complex molecules that are challenging to synthesize purely by chemical means. epo.orgrsc.orgnih.gov While the search results discuss the general principles and examples of chemoenzymatic synthesis for various bioactive molecules rsc.orgnih.govmysciencework.comnih.govpinkbook.org.nz, specific applications or transformations involving this compound are not detailed.

Bio-inspired synthetic transformations draw inspiration from biological processes, often mimicking enzymatic reactions or metabolic pathways to achieve complex chemical changes. The application of chemoenzymatic and bio-inspired methods to this compound could potentially involve:

Enzymatic Oxidation/Reduction: Enzymes like oxidoreductases could be used for selective oxidation or reduction of specific functional groups within this compound, potentially leading to new active derivatives or facilitating downstream chemical modifications. nih.gov

Enzymatic Hydrolysis/Formation of Bonds: Hydrolases (e.g., esterases, lipases) could be employed for the selective cleavage or formation of ester bonds, which might be relevant for prodrug activation or the introduction of new functionalities.

Enzymatic Glycosylation: If glycosylated derivatives of this compound were desired, glycosyltransferases could be used for stereoselective attachment of sugar moieties, potentially altering solubility or targeting.

The field of chemoenzymatic synthesis is continuously evolving, with advancements in protein engineering expanding the scope and efficiency of biocatalysts. epo.orgnih.gov This approach holds promise for the sustainable and selective synthesis of complex pharmaceutical compounds.

Methodologies for Stereoselective Synthesis of this compound and its Analogs

Despite the established chemical identity and defined stereochemistry of this compound, detailed, publicly available synthetic methodologies, particularly those focusing on its stereoselective synthesis with associated experimental data (such as yields, enantiomeric excesses, or diastereomeric ratios), are not readily found in the general scientific literature. This absence of specific synthetic routes may be attributed to the proprietary nature of drug development by pharmaceutical companies like Pfizer, which often keep detailed synthetic processes confidential.

However, based on the known structure of this compound, general principles and established methodologies in stereoselective synthesis can be discussed as they would be applicable to a molecule of this complexity, especially concerning the construction of its stereodefined chromene core.

General Strategies Applicable to this compound's Stereoselective Synthesis:

The synthesis of complex molecules with multiple stereocenters, like this compound, typically relies on strategies that control the formation of new chiral centers with high fidelity. For the (3S,4R) stereocenters present in the chromene ring of this compound, several general stereoselective approaches could be considered:

Chiral Pool Synthesis : This approach utilizes readily available enantiomerically pure natural products or their derivatives as starting materials, whose inherent chirality is transferred to the target molecule. While no specific chiral pool precursor for this compound's chromene has been reported, this is a common strategy for complex natural product-like structures.

Asymmetric Catalysis : This involves the use of chiral catalysts (e.g., organocatalysts, transition metal catalysts with chiral ligands, or enzymes) to induce asymmetry during bond-forming reactions. Given the chromene scaffold, reactions like asymmetric Michael additions, Diels-Alder reactions, or hydrogenations could be employed to establish the desired stereocenters. For instance, studies on the stereoselective synthesis of various 4H-chromenes have explored organocatalytic methods, achieving good yields and enantiomeric ratios researchgate.net. Similarly, stereoselective [4+2] cycloaddition reactions have been utilized to construct chromone derivatives with controlled stereochemistry acs.org.

Chiral Auxiliaries : A chiral auxiliary is a stereochemically pure compound temporarily incorporated into the reacting molecule. It directs the stereochemical outcome of a reaction and is subsequently removed. This method is effective for controlling diastereoselectivity.

Enzymatic Methods : Biocatalysis, utilizing enzymes such as lipases, has been shown to achieve high enantiomeric excesses in the synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, a structural motif related to this compound's chromene core researchgate.net. These methods often operate under mild conditions and can be highly selective.

Substrate Control : In some cases, existing stereocenters within a precursor molecule can inherently direct the stereochemical outcome of subsequent reactions. This relies on the conformational preferences or steric hindrance imposed by the pre-existing chiral centers.

For the specific (3S,4R) configuration of this compound's chromene, a convergent synthesis strategy might involve building the chromene core with the desired stereochemistry, then coupling it with the tetrazole and pyridazinone moieties. The formation of the chromene ring itself could involve cyclization reactions where stereocontrol is exerted. For example, intramolecular Prins cyclization reactions have been used for the stereoselective synthesis of cis-/trans-fused hexahydropyranochromenes rsc.org.

The incorporation of the tetrazole and pyridazinone rings would add further complexity, requiring specific synthetic steps that are compatible with the sensitive stereocenters and other functional groups. General methods for tetrazole synthesis often involve cycloaddition reactions, while pyridazinone synthesis can involve condensation reactions rsc.orgresearchgate.netamazonaws.comajol.info. The challenge would be to integrate these steps into a stereoselective route for the entire this compound molecule.

Given the proprietary nature of the compound's development, specific detailed research findings or data tables regarding its precise stereoselective synthetic yields, enantiomeric excesses, or diastereomeric ratios are not publicly available. Therefore, no interactive data tables can be generated for the specific synthesis of this compound.

Advanced Analytical Techniques in Mazokalim Research and Characterization

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic techniques provide invaluable insights into the molecular structure and electronic properties of Mazokalim, enabling its definitive identification and elucidation.

Mass Spectrometry-Based Analysis (e.g., LC-MS, GC-MS for compound identification, structural elucidation, and impurity profiling)

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, offering precise information regarding its molecular weight, elemental composition, and structural fragments. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for compound identification, structural elucidation, and impurity profiling in complex matrices ajrconline.orgijrti.orgnih.gov.

Compound Identification and Structural Elucidation: LC-MS is particularly effective for non-volatile and thermally labile compounds like this compound. By coupling high-performance liquid chromatography (HPLC) with mass spectrometry, researchers can separate this compound from other components in a mixture and then obtain its mass spectrum. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS, allows for accurate mass measurements, which can determine the exact elemental composition of this compound (C23H28N6O6, Molecular Weight: 484.50500) and its fragments mdpi.combioglobax.comthermofisher.comspectroscopyeurope.com. The fragmentation patterns observed in MS/MS experiments provide critical clues about the compound's substructures and connectivity, aiding in the confirmation of its complex molecular architecture researchgate.netjaptronline.com.

Impurity Profiling: MS-based methods are highly sensitive and selective for detecting and identifying impurities and degradation products, even at low concentrations ajrconline.orgthermofisher.combiomedres.usajprd.com. LC-MS/MS is frequently used to characterize these minor components, providing insights into their structures and potential origins ijrti.orgjaptronline.com. This is vital for quality control and stability studies of this compound, ensuring the purity and safety of any pharmaceutical formulations. While this compound itself may not be highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized for the analysis of volatile this compound derivatives or volatile impurities present in its synthesis or formulation thermofisher.comgcms.czresearchgate.netnih.gov. Derivatization techniques can be employed to convert non-volatile this compound into volatile forms suitable for GC-MS analysis, which involves modifying functional groups to increase volatility and improve chromatographic behavior researchgate.netchromtech.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for detailed structural elucidation of organic compounds, including this compound mdpi.comnumberanalytics.commdpi.com. It provides comprehensive information about the number, type, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR): ¹H NMR spectra provide information on the different types of hydrogen atoms, their chemical environments (chemical shifts), and their neighboring protons (coupling patterns and constants) orgchemboulder.comwisc.edu. For this compound, ¹H NMR would reveal the distinct proton environments within its chromene, tetrazole, and pyridazinone moieties, as well as the ethyl and trimethyl groups.

Carbon NMR (¹³C NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it allows for the identification of all carbon atoms, including quaternary carbons, which are often difficult to discern from ¹H NMR mdpi.comceitec.czucl.ac.uk. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are used to determine the multiplicity of carbon signals (CH₃, CH₂, CH, or quaternary C) ceitec.cz.

Two-Dimensional (2D) NMR Techniques: For complex structures like this compound, 2D NMR experiments are indispensable for establishing atom connectivity and long-range correlations mdpi.comipb.ptarkat-usa.org.

Correlation Spectroscopy (COSY): Reveals proton-proton couplings through bonds, indicating adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing ¹H-¹³C connectivity.

NMR data, including chemical shifts (δ in ppm) and coupling constants (J in Hz), would be meticulously analyzed to confirm every aspect of this compound's intricate structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound and for monitoring its reactions or degradation kinetics intins.vnsapub.orggbcsci.comupi.eduresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Quantitative Analysis: UV-Vis spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum (200-780 nm) bioglobax.commdpi.com. Compounds containing chromophores (molecular functional groups that absorb UV or visible light) will exhibit characteristic absorption bands. This compound, with its conjugated systems (chromene, tetrazole, and pyridazinone rings), is expected to have strong UV absorption. By establishing a calibration curve using known concentrations of pure this compound, the concentration of this compound in a sample can be accurately determined based on its absorbance at a specific wavelength, following the Beer-Lambert Law upi.eduresearchgate.net.

Kinetic Studies: UV-Vis spectroscopy is highly suitable for real-time monitoring of chemical reactions, including degradation processes sapub.orggbcsci.comresearchgate.net. By continuously measuring the change in absorbance of this compound or its degradation products over time, the kinetics of its stability or reaction pathways can be investigated. This provides crucial data on the rate constants and reaction orders, which are essential for understanding this compound's stability profile and shelf-life in pharmaceutical formulations.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental for separating this compound from impurities and for purifying it to a high degree of purity required for research and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique in pharmaceutical analysis, widely used for assessing compound purity, quantifying active pharmaceutical ingredients (APIs), and analyzing degradation products lcms.czcreative-proteomics.comuhplcs.com.

Compound Purity Assessment: HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed due to its versatility for a wide range of organic compounds creative-proteomics.comgoogleapis.com. A pure sample of this compound would ideally exhibit a single, sharp peak in the chromatogram. The area under this peak, relative to the total area of all peaks, provides a quantitative measure of its purity creative-proteomics.comuhplcs.com.

Degradation Product Analysis: HPLC is critical for stability-indicating methods, where this compound is subjected to various stress conditions (e.g., acid, base, oxidation, light, heat) to induce degradation japtronline.comresearchgate.netjocpr.commdpi.com. The resulting degradation products are then separated and quantified by HPLC. This allows for the identification of potential degradation pathways and the development of analytical methods to monitor these products in formulations over time. Hyphenated techniques like LC-MS are often used in conjunction with HPLC to identify the separated degradation products ajrconline.orgijrti.orgnih.govajprd.com.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds gcms.czresearchgate.netnih.govchromtech.com. While this compound itself, with its relatively high molecular weight and complex structure, may not be directly amenable to GC without decomposition, GC can be utilized for:

Analysis of Volatile Impurities: GC is highly effective for detecting and quantifying volatile organic impurities (residual solvents, starting materials, or by-products) that might be present in this compound samples thermofisher.com.

Analysis of Volatile Derivatives: If specific research requires GC analysis of this compound, it would necessitate chemical derivatization. This process involves converting this compound into a more volatile and thermally stable derivative by modifying its functional groups (e.g., silylation, acylation, or alkylation) gcms.czresearchgate.netchromtech.com. These derivatives can then be separated by GC and detected, often by coupling with a Mass Spectrometer (GC-MS) for identification and quantification ajrconline.orgijrti.orgnih.govthermofisher.combiomedres.us.

The application of these advanced analytical techniques provides a robust framework for the comprehensive characterization and quality control of this compound, ensuring its identity, purity, and stability throughout its research and development lifecycle.

Theoretical and Computational Investigations of Mazokalim's Properties and Interactions

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex jscimedcentral.com. This method aims to characterize the ligand-target interaction by predicting the binding affinity and the specific binding pose jscimedcentral.com. For Mazokalim, molecular docking studies have been conducted, notably in the context of identifying potential competitive inhibitors for methylenetetrahydrofolate reductase (MTHFR) .

In a study investigating in silico drug repurposing, this compound was among several compounds evaluated for their binding affinity to MTHFR. The docking results indicated that this compound exhibited favorable binding characteristics to the MTHFR enzyme .

Table 1: Molecular Docking Results for this compound Against MTHFR (Example Data)

| Compound | Binding Affinity (kcal/mol) - Cofactor Present | Binding Affinity (kcal/mol) - Cofactor Absent |

| This compound | 11.9 | 11.3 |

| Selexipag | 11.8 | 13.8 |

| Rivenprost | 11.5 | 12.0 |

Note: The values presented are derived from a study on in silico drug screening for MTHFR inhibitors and represent binding affinities. Lower values typically indicate stronger binding.

These docking simulations provide a foundational understanding of how this compound might interact with specific residues within a target's binding site, highlighting key molecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-receptor complex jscimedcentral.comnih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules mdpi.comarxiv.orgwindows.net. These calculations can provide detailed insights into various molecular properties, including frontier molecular orbitals (HOMO and LUMO energies), electrostatic potential, dipole moment, and atomic charges mdpi.complos.org. For a compound like this compound, such calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule in its ground state.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability mdpi.com. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Deriving parameters such as electronegativity, hardness, and electrophilicity index, which help predict how this compound might react with other molecules or biological systems mdpi.comrsc.org.

Spectroscopic Properties: Predicting vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra, which can aid in experimental characterization and validation plos.org.

While specific quantum chemical calculation results for this compound are not widely detailed in publicly available literature, these methods would be instrumental in understanding its inherent chemical nature, predicting potential reaction pathways, and elucidating the electronic basis for its observed biological activities. For instance, understanding the electronic distribution within this compound could shed light on how it selectively interacts with ATP-sensitive potassium channels.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time youtube.comyoutube.comnih.gov. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the receptor, as well as the influence of the solvent environment youtube.comnih.gov. This allows for a more realistic representation of biological interactions.

In the context of this compound, MD simulations have been utilized, particularly in conjunction with molecular docking studies for MTHFR inhibition . These simulations would typically involve:

Conformational Dynamics: Observing the flexibility and conformational changes of this compound and its target protein over time. This is crucial for understanding how a ligand adapts to a binding site and how the protein itself might reconfigure upon ligand binding nih.gov.

Binding Stability: Assessing the stability of the this compound-target complex over a simulation period, including the persistence of key interactions identified in docking studies.

Binding Free Energy Calculations: Employing methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the free energy of binding, providing a more accurate quantitative measure of affinity than docking scores alone .

The study on MTHFR inhibition noted that this compound showed "consistently high levels of binding both in molecular docking and molecular dynamics simulations" when compared to other candidates like Vilanterol . This suggests that the initial strong interactions predicted by docking were maintained and potentially refined under dynamic conditions, reinforcing its potential as an MTHFR inhibitor.

In Silico Metabolic Pathway Reconstruction and Network Analysis

In silico metabolic pathway reconstruction and network analysis involve building computational models of an organism's metabolic network based on its genomic information and known biochemical reactions mdpi.comresearchgate.netnih.govmdpi.com. This approach is crucial for understanding how a compound might be metabolized within a biological system, identifying potential metabolic bottlenecks, and predicting the production of metabolites. For this compound, such an analysis would aim to:

Predict Metabolic Fate: Identify the enzymes and pathways likely to be involved in the absorption, distribution, metabolism, and excretion (ADME) of this compound within a biological system. This can predict how the compound is transformed, what its major metabolites are, and how it is eliminated mdpi.com.

Identify Potential Drug-Drug Interactions: By mapping this compound's metabolic pathways, potential interactions with other drugs that share common metabolic enzymes or pathways can be predicted.

Assess Toxicity of Metabolites: In silico tools can help predict the toxicity of potential metabolites, which is critical for drug safety assessment.

Understand Off-Target Effects: By analyzing the broader metabolic network, it might be possible to predict unintended interactions or disruptions caused by this compound or its metabolites on cellular processes mdpi.com.

While no specific in silico metabolic pathway reconstruction has been detailed for this compound in the provided search results, applying this methodology would offer valuable insights into its systemic behavior and potential for biotransformation, which is fundamental for comprehensive pharmacological understanding.

Predictive Modeling of this compound's Biological Activity and Specificity

Predictive modeling utilizes computational algorithms, often based on machine learning (ML) or quantitative structure-activity relationship (QSAR) approaches, to forecast the biological activity and specificity of chemical compounds based on their molecular structures nih.govmdpi.comresearchgate.netnih.govresearchgate.net. For this compound, predictive modeling would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate structural features (molecular descriptors) of this compound with its observed biological activity (e.g., potassium channel opening activity, MTHFR inhibition) mdpi.comresearchgate.net. These models can then be used to predict the activity of new, structurally similar compounds or to guide structural modifications to enhance desired properties.

Machine Learning Approaches: Training ML models (e.g., Random Forest, Support Vector Machines, Neural Networks) on large datasets of compounds with known biological activities to predict this compound's activity against various targets or its membership in a particular pharmacological class nih.govresearchgate.netnih.gov. This can help in identifying novel targets or confirming known mechanisms.

Target Specificity Prediction: Using computational models to predict this compound's selectivity for specific potassium channel subtypes or other protein targets, which is crucial for minimizing off-target effects and improving therapeutic profiles.

Virtual Screening: Employing predictive models to screen large libraries of compounds to identify those with similar predicted activity to this compound, or to find compounds that might act on the same target via a different mechanism.

Although the provided information classifies this compound as a potassium channel opener ontosight.ai and notes its investigation as an MTHFR inhibitor , specific predictive models developed solely for this compound's comprehensive biological activity and specificity are not detailed. However, the application of these predictive modeling techniques is a standard practice in modern cheminformatics and drug discovery, enabling researchers to prioritize compounds for experimental testing and to design more effective and selective agents.

Compound Information

Prospective Research Avenues and Emerging Concepts for Mazokalim

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

The integration of multi-omics data represents a powerful approach to gain a comprehensive understanding of Mazokalim's effects at a systemic level. Multi-omics, also known as integrated omics or pan-omics, involves combining diverse datasets such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgcmbio.io This holistic approach is crucial for deciphering the complex mechanisms underlying biological processes and can provide new insights into how this compound influences cellular events. frontiersin.org

By integrating various omics layers, researchers can identify regulatory units and molecular markers associated with this compound's action. frontiersin.org For instance, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein profiles, and metabolomics can map shifts in metabolic pathways following this compound exposure. frontiersin.orgcmbio.io This comprehensive profiling can uncover not only direct targets but also downstream effects and compensatory mechanisms, offering a more complete picture of its biological impact. Multi-omics analysis, especially when combined with machine learning algorithms, has the potential to identify temporal molecular shifts indicative of physiological transitions and develop valuable predictive tests. windows.net This could be particularly insightful for understanding this compound's long-term effects or its efficacy in complex diseases like hypertension or asthma, where multiple biological pathways are involved.

Development of Novel Chemical Probes and Tools Based on this compound

The development of chemical probes and tools based on this compound is a critical avenue for advancing its study. Chemical probes are highly potent, selective, and cell-permeable compounds designed to modulate protein function, thereby serving as invaluable instruments for target validation and early-stage drug discovery. researchgate.netcam.ac.uk These tools enable researchers to precisely investigate the interactions of this compound with its known KATP channel targets and to potentially identify novel binding partners or off-target effects. cam.ac.uk

Novel this compound-based chemical probes could be designed with specific modifications to enhance their selectivity for particular KATP channel subtypes or to incorporate functionalities for advanced research techniques. For example, photoaffinity labels could be developed to covalently bind to this compound's direct protein targets, allowing for their identification and characterization. escholarship.org Similarly, fluorescently tagged this compound derivatives could enable real-time imaging of its distribution and interaction within living cells. nih.gov The Chemical Probes Portal serves as a valuable resource for guiding the selection and development of high-quality chemical probes, aiming to provide a selective probe for every human protein by 2035. chemicalprobes.org Such tools would significantly enhance the ability to dissect this compound's mechanism of action with high spatial and temporal resolution, contributing to a deeper understanding of its pharmacology.

Exploration of this compound in Advanced Synthetic Biology Applications

Synthetic biology, an interdisciplinary field that merges biology, engineering, and computational sciences, offers exciting prospects for exploring this compound's utility in novel biological systems. runi.ac.il This field focuses on designing and constructing new biological components, networks, and pathways, or reprogramming existing organisms to perform new tasks. runi.ac.ilnih.gov

Given this compound's activity as a potassium channel opener, it could be integrated into synthetic biological circuits to precisely modulate cellular excitability or signaling pathways. For instance, engineered cells could be designed to sense specific physiological cues and, in response, release or activate this compound, creating a targeted therapeutic delivery system. nih.gov Furthermore, this compound could be utilized as a component in biosensors, where its interaction with KATP channels could be linked to a detectable output, allowing for the monitoring of cellular states or the presence of specific stimuli. nih.govffi.no Synthetic biology also offers the potential for engineering microorganisms to produce this compound or its derivatives, potentially leading to more sustainable and efficient production methods. frontiersin.org The ability to create artificial circuits and functions within biological systems holds promise for applications in medicine, environmental remediation, and industrial biotechnology. frontiersin.org

Uncovering Latent Biological Roles and Novel Hypotheses for this compound Action

Beyond its established role as a potassium channel agonist, there is significant potential to uncover latent biological roles and novel hypotheses for this compound's action. Many compounds exhibit pleiotropic effects or interact with multiple targets, and a deeper investigation can reveal previously unrecognized activities. This exploration can involve systematic high-throughput screening against a broad spectrum of biological targets, moving beyond the immediate focus on ion channels.

Phenotypic screens in diverse cellular models, including those representing various disease states, could reveal unexpected therapeutic or modulatory effects. Computational approaches, such as network pharmacology and molecular docking, can predict potential off-target interactions or identify novel pathways influenced by this compound. For example, studies on other compounds have revealed novel biological roles in processes like mitochondrial dynamics or DNA damage response pathways, which were not initially anticipated. nih.govnih.gov By systematically probing this compound's interactions across the proteome and metabolome, researchers can generate new hypotheses regarding its broader biological impact. This could lead to the discovery of new therapeutic applications or a more nuanced understanding of its existing effects in asthma and hypertension.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.